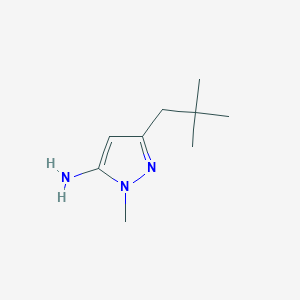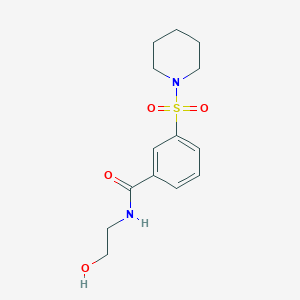
5-(2,2-dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a chemical compound belonging to the class of pyrazolines. It is a white crystalline solid with a melting point of 145-146°C and a molecular weight of 151.21 g/mol. It is soluble in methanol, ethanol and acetone, but insoluble in water. This compound is a versatile molecule that has many applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine has been used in scientific research as a model compound for the study of the mechanism of action of drugs. It has been used to study the metabolism of drugs, to investigate the effects of drugs on the central nervous system, and for the development of new pharmaceuticals. It has also been used as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is not yet fully understood. However, it is believed that it acts as an agonist of the GABA receptor, which is a type of neurotransmitter receptor found in the central nervous system. This means that it binds to the GABA receptor and activates it, resulting in an increase in the activity of the receptor. In addition, it has been suggested that it may also act as an antagonist at the NMDA receptor, which is another type of neurotransmitter receptor found in the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a sedative effect in animal studies. It has also been shown to have anticonvulsant and anxiolytic effects, as well as anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine in lab experiments is that it is a relatively simple compound to synthesize and is relatively inexpensive. However, it is not soluble in water, which can be a limitation when performing certain experiments. In addition, the mechanism of action of the compound is not yet fully understood, which can limit its use in some experiments.
Zukünftige Richtungen
The future directions for 5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine include further research into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research into its potential therapeutic applications, such as its potential use as an anticonvulsant or anxiolytic, is warranted. Other potential future directions include the development of more efficient synthesis methods and the development of new derivatives with improved properties.
Synthesemethoden
5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine can be synthesized by a two-step reaction involving the condensation of 2-methyl-2-propanol and 2-methyl-2-butanol with 2-chloroacetophenone in the presence of an acid catalyst, followed by the reaction of the resulting intermediate with hydrazine. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
Eigenschaften
IUPAC Name |
5-(2,2-dimethylpropyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)6-7-5-8(10)12(4)11-7/h5H,6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQRUOHKCMNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)



![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)
![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)



![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)